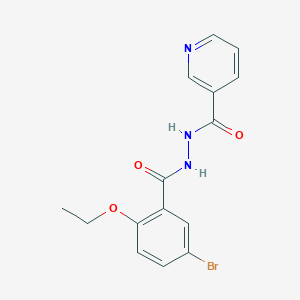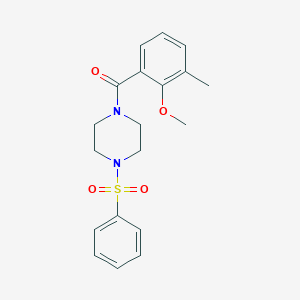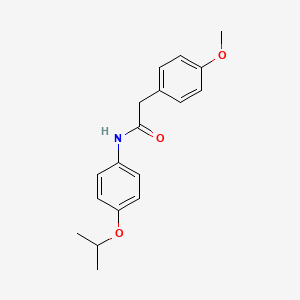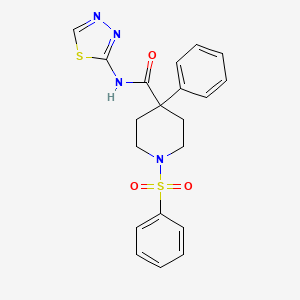![molecular formula C18H26N2O2 B4405450 N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the 1990s as a potential treatment for obesity and drug addiction. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide acts as a competitive antagonist of the CB1 receptor, which is the primary receptor for endocannabinoids in the brain and peripheral tissues. By blocking the effects of endocannabinoids on the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, mood, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its antagonistic effects on the CB1 receptor. By blocking the effects of endocannabinoids on the CB1 receptor, this compound reduces appetite, body weight, and drug-seeking behavior. It also reduces pain perception, anxiety, and depression-like behaviors in animal models. In cancer, this compound induces apoptosis and inhibits the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide in lab experiments include its specificity for the CB1 receptor, its well-characterized pharmacological effects, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential off-target effects, its complex synthesis method, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders, inflammatory diseases, and metabolic disorders. Another direction is to develop more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Finally, the development of novel synthetic routes for the synthesis of this compound could improve its accessibility and reduce its cost.
In conclusion, this compound is a synthetic cannabinoid receptor antagonist with potential therapeutic applications in various diseases. Its mechanism of action involves blocking the effects of endocannabinoids on the CB1 receptor, which is involved in various physiological processes. While its complex synthesis method and potential off-target effects limit its use in lab experiments, its potential therapeutic applications and well-characterized pharmacological effects make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, drug addiction, and cancer. In obesity, this compound has been shown to reduce food intake and body weight by blocking the effects of endocannabinoids on the CB1 receptor. In drug addiction, it has been studied for its potential to reduce drug-seeking behavior by blocking the rewarding effects of drugs of abuse. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(16-4-2-1-3-5-16)19-17-8-6-15(7-9-17)14-20-10-12-22-13-11-20/h6-9,16H,1-5,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYHVKTWXTUQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405370.png)
amine hydrochloride](/img/structure/B4405373.png)
![5-chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405377.png)
![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)

![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)


![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)
![1-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)ethanone](/img/structure/B4405457.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4405461.png)

![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)